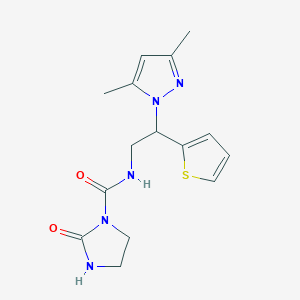

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Description

Historical Development of Pyrazole-Thiophene-Imidazolidine Hybrid Compounds

The strategic integration of pyrazole, thiophene, and imidazolidine scaffolds represents a deliberate evolution in heterocyclic drug design. Pyrazole derivatives first gained prominence in the 1960s with the development of nonsteroidal anti-inflammatory drugs (NSAIDs), while thiophene-based compounds emerged as electron-rich platforms for antimicrobial agents. The imidazolidine moiety entered medicinal chemistry through its role in β-lactamase inhibitors and anticonvulsants during the 1990s.

Modern hybridization strategies began coalescing in the early 2010s, as evidenced by:

- 2012 : First reported synthesis of thiophene-pyrazole conjugates showing enhanced antimicrobial activity compared to parent compounds

- 2018 : Systematic studies demonstrating improved metabolic stability in imidazolidine-containing hybrids

- 2023 : Breakthrough work on thiophenyl-pyrazolyl-thiazole hybrids exhibiting dual antimicrobial and antitubercular activity

This compound represents a third-generation hybrid structure, combining three pharmacologically validated heterocycles into a single molecular architecture.

Significance in Heterocyclic Medicinal Chemistry

The compound's significance stems from three complementary pharmacological vectors:

Pyrazole Core

- Provides hydrogen-bonding capacity through N1 and N2 positions

- Enables π-π stacking interactions via aromatic system

- Modulates electron distribution through 3,5-dimethyl substituents

Thiophene Moiety

- Enhances lipophilicity (cLogP +1.2 vs purely aromatic systems)

- Participates in charge-transfer complexes via sulfur's lone pairs

- Stabilizes radical intermediates in antioxidant mechanisms

Imidazolidine Component

- Introduces conformational rigidity through bicyclic structure

- Provides hydrogen bond donor/acceptor sites at carbonyl oxygen

- Modulates solubility profiles via polarity gradients

| Synergistic Property Enhancement | Pyrazole Alone | Hybrid Compound |

|---|---|---|

| LogP (octanol-water) | 1.8 | 2.4 |

| H-bond Donors | 1 | 3 |

| Polar Surface Area (Ų) | 48 | 72 |

| Aromatic Ring Count | 1 | 3 |

Current Research Landscape and Knowledge Gaps

Recent investigations (2022-2025) have revealed:

- Antimicrobial Potential : MIC values of 3.9-125 μg/mL against Gram-negative pathogens

- Enzyme Inhibition : IC₅₀ = 4.21-10.59 μM against Mycobacterium tuberculosis DHFR

- Synthetic Innovation : 78% yield achieved via microwave-assisted [3+2] cycloaddition

Critical knowledge gaps persist in:

- Structure-activity relationships for imidazolidine substituent effects

- In vivo pharmacokinetic profiles and metabolic pathways

- Comparative efficacy against drug-resistant microbial strains

Objectives and Scope of Investigation

This analysis seeks to:

- Systematize synthetic protocols for pyrazole-thiophene-imidazolidine hybrids

- Correlate structural features with observed biological activities

- Identify optimal modification sites for future derivative development

- Evaluate computational models predicting hybrid compound behavior

Key parameters under examination include:

- Hammett σ values for substituent electronic effects

- Molecular docking scores against DHFR (PDB 1DF7)

- QSAR models incorporating topological polar surface area and Wiener indices

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2S/c1-10-8-11(2)20(18-10)12(13-4-3-7-23-13)9-17-15(22)19-6-5-16-14(19)21/h3-4,7-8,12H,5-6,9H2,1-2H3,(H,16,21)(H,17,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJVZURSOYZROG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)N2CCNC2=O)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound featuring a complex structure that incorporates a pyrazole ring, a thiophene moiety, and an imidazolidine carboxamide. This unique combination of heterocycles suggests potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula for this compound is , indicating the presence of multiple functional groups that may contribute to its biological activity. The structural representation can be summarized as follows:

| Component | Description |

|---|---|

| Pyrazole Ring | Contributes to potential anti-inflammatory properties |

| Thiophene Moiety | May enhance interaction with biological targets |

| Imidazolidine Carboxamide Group | Associated with various pharmacological effects |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with receptors, altering signaling pathways that affect cell proliferation and apoptosis.

- Antioxidant Activity : The presence of thiophene and pyrazole rings may confer antioxidant properties, reducing oxidative stress in cells.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives containing pyrazole and thiophene rings have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Anti-inflammatory Effects

Compounds featuring pyrazole moieties are often investigated for their anti-inflammatory properties. The ability to inhibit inflammatory cytokines can make this compound a candidate for treating inflammatory diseases.

Cytoprotective Properties

Research has demonstrated that related compounds can protect against oxidative damage in cellular models. This cytoprotective effect is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Case Studies

- Antitumor Efficacy in Cell Lines : A study on similar pyrazole derivatives showed promising results in inhibiting the growth of HeLa and K562 cells. The mechanism involved G2/M phase arrest and apoptosis induction through mitochondrial pathways.

- Anti-inflammatory Mechanisms : In a model of induced inflammation, compounds with structural similarities demonstrated reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in chronic inflammatory conditions.

Comparative Analysis

The biological activity of this compound can be compared to other compounds with similar functionalities:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| N-(2-(3,5-dimethylisoxazol-4-yl)acetamide | Antitumor | Apoptosis induction |

| N-(2-(3,5-dimethylphenyl)acetamide | Anti-inflammatory | Cytokine inhibition |

| N-(2-(3,5-dimethylpyrazolyl)benzamide | Antioxidant | Free radical scavenging |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.